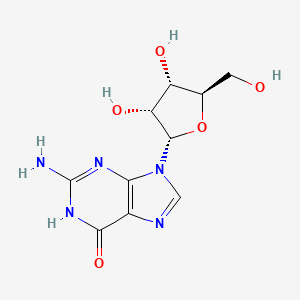

alpha-Guanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

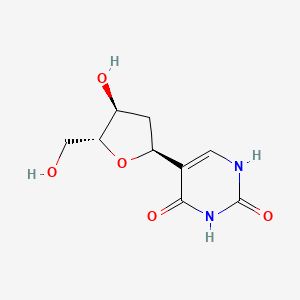

Alpha-Guanosine is a rare anomer of the nucleoside guanosine. Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms. This compound is distinguished by its unique alpha-configuration, where the nucleobase and hydroxymethyl group in the ribose or deoxyribose are in a trans relationship

Méthodes De Préparation

Alpha-Guanosine can be synthesized through various methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the use of nucleophilic bases and electrophilic sugars. For instance, the fusion method involves heating the base and acetyl-protected 1-acetoxyribose to 155°C, resulting in the formation of the nucleoside with a maximum yield of 70% . Industrial production methods often involve the manipulation of biosynthetic pathways in recombinant Escherichia coli to enhance the production of guanosine nucleotides .

Analyse Des Réactions Chimiques

Alpha-Guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the addition of catechol assists in the formation of alkyl radicals via in situ generated boronic acid catechol ester derivatives, enhancing the yields of reactions involving guanosine . Major products formed from these reactions include various derivatives of guanosine, which can be used in further biochemical applications.

Applications De Recherche Scientifique

Alpha-Guanosine has numerous scientific research applications across various fields. In chemistry, it is used to study the properties and behavior of nucleosides. In biology and medicine, this compound is known for its neuroprotective properties. It is released in the brain under physiological conditions and even more during pathological events, reducing neuroinflammation, oxidative stress, and excitotoxicity . It has shown protective effects in several experimental models of central nervous system diseases, including ischemic stroke, Alzheimer’s disease, and Parkinson’s disease . In industry, this compound is used in the production of guanosine nucleotides, which are essential for cell growth and the biosynthesis of DNA and RNA .

Mécanisme D'action

The mechanism of action of alpha-Guanosine involves the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system . It stimulates neuroprotective and regenerative processes in the central nervous system by modulating adenosine transmission through undisclosed mechanisms involving adenosine receptors, transporters, and purinergic metabolism . This multimodal mechanism of action contributes to its neuroprotective and anti-tumorigenic effects.

Comparaison Avec Des Composés Similaires

Alpha-Guanosine is unique compared to other nucleosides due to its alpha-configuration. Similar compounds include other nucleosides such as adenosine, cytidine, thymidine, and uridine, which typically exist in a beta-configuration . The beta-configuration means that the nucleobase at C1 is cis with respect to the hydroxymethyl group at C4, whereas in this compound, these groups are in a trans relationship

Propriétés

Numéro CAS |

15398-66-0 |

|---|---|

Formule moléculaire |

C10H13N5O5 |

Poids moléculaire |

283.24 g/mol |

Nom IUPAC |

2-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9+/m1/s1 |

Clé InChI |

NYHBQMYGNKIUIF-BDXYJKHTSA-N |

SMILES isomérique |

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)

![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)

![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)

![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)